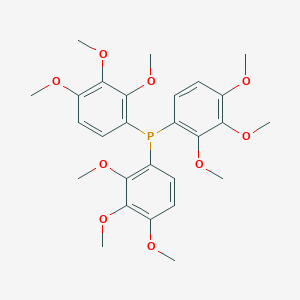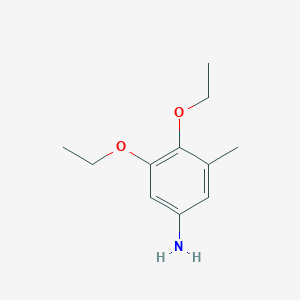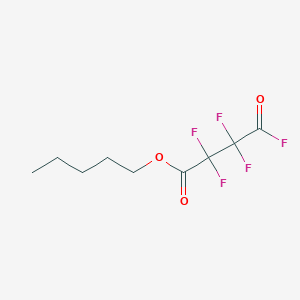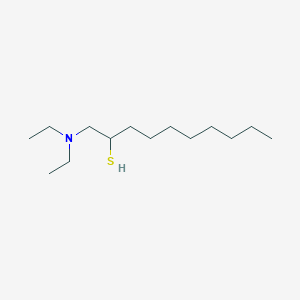
1-(Diethylamino)decane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)decane-2-thiol is an organic compound that belongs to the class of alkylthiols It features a thiol group (-SH) attached to a decane chain, with a diethylamino group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)decane-2-thiol can be synthesized through the reaction of 1-bromo-2-diethylaminodecane with sodium hydrosulfide. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diethylamino)decane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alkanes.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
1-(Diethylamino)decane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of self-assembled monolayers for surface modification and corrosion inhibition.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)decane-2-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
1-Decanethiol: Similar structure but lacks the diethylamino group.
2-(Diethylamino)ethanethiol: Shorter chain length but similar functional groups.
Uniqueness: 1-(Diethylamino)decane-2-thiol is unique due to its combination of a long alkyl chain, a thiol group, and a diethylamino group
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its potential and expand its applications.
Propiedades
Número CAS |
92948-13-5 |
|---|---|
Fórmula molecular |
C14H31NS |
Peso molecular |
245.47 g/mol |
Nombre IUPAC |
1-(diethylamino)decane-2-thiol |
InChI |
InChI=1S/C14H31NS/c1-4-7-8-9-10-11-12-14(16)13-15(5-2)6-3/h14,16H,4-13H2,1-3H3 |
Clave InChI |
RTPNNFXOTHFIDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CN(CC)CC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14360751.png)
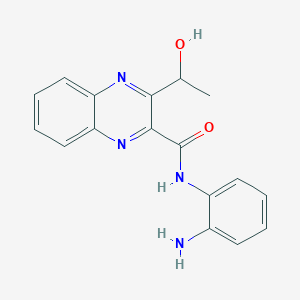
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)

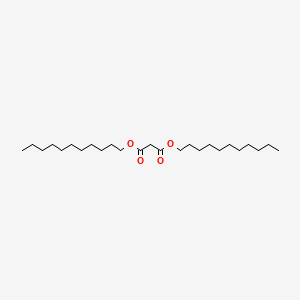
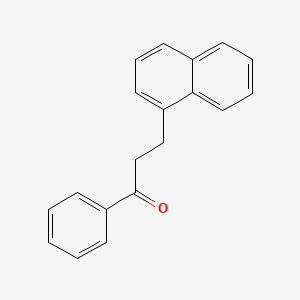

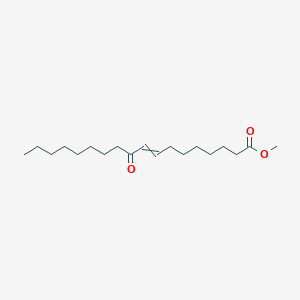
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)

![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
